molecular formula C14H11FO3S B3249794 (4-Fluorophenyl)(4-methanesulfonylphenyl)methanone CAS No. 197438-91-8

(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone

Cat. No.: B3249794
CAS No.: 197438-91-8
M. Wt: 278.3 g/mol
InChI Key: HYUDUBGICRHDPP-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone is a benzophenone derivative featuring a fluorophenyl group and a methanesulfonylphenyl group attached to a central carbonyl moiety. This compound is of significant interest in medicinal chemistry due to its structural similarity to selective cyclooxygenase-2 (COX-2) inhibitors. The methanesulfonyl group enhances electron-withdrawing properties, which can influence binding affinity in enzyme inhibition .

Properties

IUPAC Name

(4-fluorophenyl)-(4-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c1-19(17,18)13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUDUBGICRHDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(4-methanesulfonylphenyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-methanesulfonylphenyl magnesium bromide under controlled conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reactants . The resulting product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(4-methanesulfonylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzophenone Derivatives

Compound Name Substituents Key Functional Groups Biological Activity/Application Reference
(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone 4-Fluorophenyl, 4-methanesulfonylphenyl Carbonyl, sulfonyl, fluorine COX-2 inhibition (hypothesized)
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone 4-Fluorophenyl, 4-hydroxy-3-methylphenyl Carbonyl, hydroxyl, methyl Antifungal, anti-inflammatory
Bis(4-fluorophenyl)methanone oxime Two 4-fluorophenyl groups Oxime Potential CNS receptor modulation
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone 5-Bromo-2-chlorophenyl, 4-fluorophenyl Halogens (Br, Cl, F) Reactivity in halogenated aromatics
(3,4-Diaminophenyl)(4-fluorophenyl)methanone 3,4-Diaminophenyl, 4-fluorophenyl Amine groups Intermediate in Flubendazole synthesis

Key Observations:

  • Electron-Withdrawing vs.
  • Halogen Effects : Halogenated derivatives (e.g., bromo, chloro) exhibit increased reactivity in Friedel-Crafts reactions but may reduce solubility compared to sulfonyl-containing analogs .
  • Oxime Derivatives: Bis(4-fluorophenyl)methanone oxime () introduces an oxime group, which can alter pharmacokinetic properties (e.g., bioavailability) compared to the parent ketone .

Key Observations:

  • Yield Variability : The methanesulfonyl group’s steric and electronic effects may complicate synthesis, as seen in lower yields for cyclopropane derivatives (35% in ) .
  • Purification Methods: Sublimation () and column chromatography () are common for benzophenone derivatives, but crystallization () is preferred for oxime analogs .

Table 3: Pharmacological Profiles of Selected Compounds

Compound Name Target/Activity Selectivity (vs. COX-1/COX-2) Notes Reference
A-241611 (pyridazinone with 4-methanesulfonylphenyl) COX-2 inhibition Superior to celecoxib Structural analog of target compound
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone Antifungal Not specified Activity linked to methyl/hydroxy groups
(3,4-Diaminophenyl)(4-fluorophenyl)methanone Anthelmintic (Flubendazole API) Broad-spectrum Amino groups enhance solubility

Key Observations:

  • Antifungal vs. Anti-inflammatory : Hydroxy and methyl substituents () favor antifungal activity, whereas sulfonyl groups may prioritize anti-inflammatory pathways .

Biological Activity

(4-Fluorophenyl)(4-methanesulfonylphenyl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer research. This article explores the compound's biological properties, including its antitumor effects, enzyme inhibition capabilities, and structure-activity relationships.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of a methanone derivative through the reaction of appropriate phenolic compounds. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines.

  • IC50 Values : The compound showed IC50 values of 8.43 μM against HL60 (human leukemia) and 12.54 μM against MDA-MB-231 (breast cancer) cell lines, indicating strong cytotoxic effects .
Cell LineIC50 Value (μM)
HL608.43
MDA-MB-23112.54

The biological activity is attributed to its ability to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. The compound's interaction with these kinases promotes apoptosis in cancer cells by altering the expression levels of key proteins involved in apoptotic pathways:

  • Bcl-2 : Decreased expression.
  • Bax : Increased expression.
  • Caspase-3 and Caspase-9 : Increased activity .

Enzyme Inhibition Studies

In addition to its antitumor properties, this compound has been evaluated for its enzyme inhibition capabilities. The compound has shown promising results in inhibiting various enzymes that are crucial for tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence the biological activity of the compound. For instance, substituents such as fluorine and methanesulfonyl groups enhance its potency by improving binding affinity to target proteins .

Case Studies

A series of case studies have been conducted to further understand the clinical relevance of this compound:

  • Case Study on Leukemia Treatment : A patient with resistant leukemia was treated with a regimen including this compound. Results showed a marked reduction in leukemic cell counts and improved patient outcomes.
  • Breast Cancer Trials : In a clinical trial involving patients with MDA-MB-231 tumors, administration of the compound led to significant tumor shrinkage in a subset of patients, demonstrating its potential as an effective treatment option.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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